In Vitro MOR Potency and Efficacy: Dipyanone vs. Methadone
Dipyanone demonstrates comparable in vitro activity to methadone at the μ-opioid receptor (MOR). Using a β-arrestin2 recruitment assay, dipyanone (EC₅₀ = 39.9 nM) was approximately 1.26-fold more potent than methadone (EC₅₀ = 50.3 nM) [1]. Both compounds exhibited similar maximal efficacy (Eₘₐₓ) relative to the reference agonist hydromorphone [1].
| Evidence Dimension | MOR activation potency (EC₅₀) |
|---|---|
| Target Compound Data | 39.9 nM |
| Comparator Or Baseline | Methadone: 50.3 nM |
| Quantified Difference | Dipyanone is 1.26-fold more potent (lower EC₅₀) |
| Conditions | In vitro β-arrestin2 recruitment assay in HEK293T cells transiently transfected with human MOR |
Why This Matters
This data establishes dipyanone as a slightly more potent MOR agonist than methadone in this specific assay, a critical distinction for researchers comparing the pharmacology of structurally related NSOs and for developing accurate quantitative structure-activity relationship (QSAR) models.
- [1] Vandeputte, M. M., et al. (2023). Detection, chemical analysis, and pharmacological characterization of dipyanone and other new synthetic opioids related to prescription drugs. Analytical and Bioanalytical Chemistry, 415(21), 5165–5180. View Source
